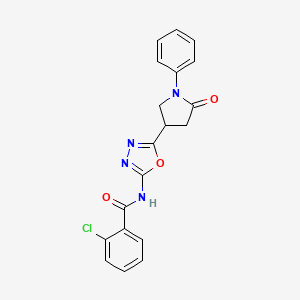![molecular formula C12H24N2 B2650442 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane CAS No. 917216-03-6](/img/structure/B2650442.png)
1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane” belongs to the class of organic compounds known as diazabicyclononanes. These are organic compounds containing a bicyclic structure made up of one nitrogen atom and nine carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, similar compounds like 9-Borabicyclo[3.3.1]nonane (9-BBN) are prepared by the reaction of 1,5-cyclooctadiene and borane usually in ethereal solvents .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, 9-BBN is used in organic chemistry as a hydroboration reagent .Applications De Recherche Scientifique
Drug Delivery Applications
Innovations in drug delivery systems have leveraged the unique properties of 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds are being explored for their potential in creating stimulus-sensitive liposomal delivery systems. This research paves the way for targeted and efficient drug release mechanisms, triggered by changes in environmental conditions such as pH (Veremeeva et al., 2021).
Conformational and Computational Studies
The conformational preferences and bonding properties of these compounds have been a focal point of research, utilizing both experimental and computational approaches. Studies employing techniques like gas electron diffraction and various computational methods have provided detailed insights into the molecular geometry and stability of different conformers. These findings are critical for understanding the molecule's behavior in various chemical environments and for designing molecules with desired properties (Pisarev et al., 2018), (Vishnevskiy et al., 2015).
Propriétés
IUPAC Name |
1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIBNODMYFZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)

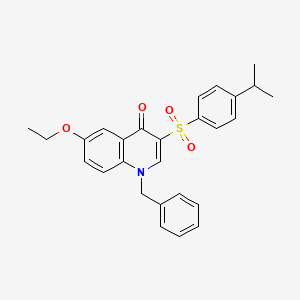
![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
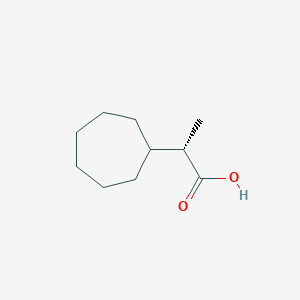
![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)
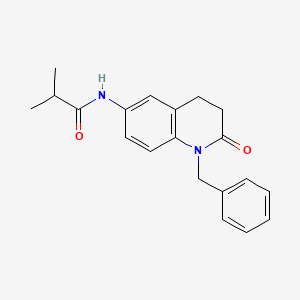
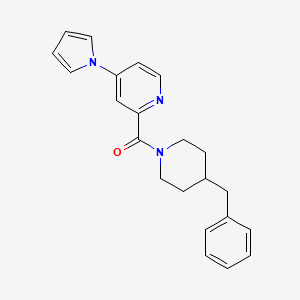
![6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one](/img/structure/B2650369.png)
![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)
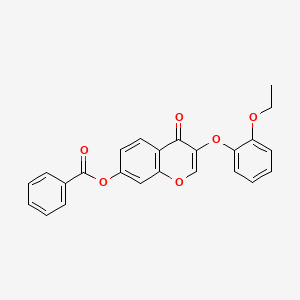

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
